Cas no 2172135-70-3 (3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid)

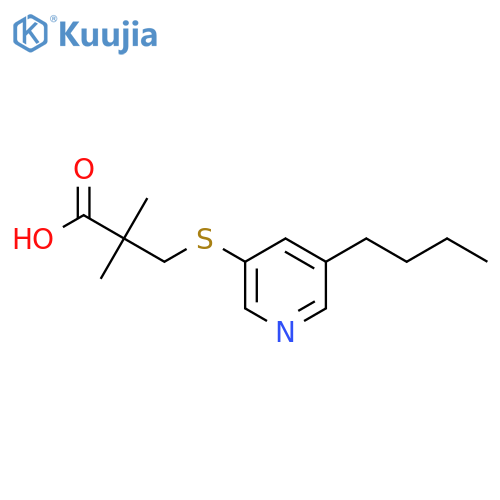

2172135-70-3 structure

商品名:3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid

- 3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid

- 2172135-70-3

- EN300-1478333

-

- インチ: 1S/C14H21NO2S/c1-4-5-6-11-7-12(9-15-8-11)18-10-14(2,3)13(16)17/h7-9H,4-6,10H2,1-3H3,(H,16,17)

- InChIKey: HZZCLIDIBHMYIP-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=CC(=C1)CCCC)CC(C(=O)O)(C)C

計算された属性

- せいみつぶんしりょう: 267.12930009g/mol

- どういたいしつりょう: 267.12930009g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75.5Ų

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478333-1000mg |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 1000mg |

$1029.0 | 2023-09-28 | ||

| Enamine | EN300-1478333-2500mg |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 2500mg |

$2014.0 | 2023-09-28 | ||

| Enamine | EN300-1478333-0.1g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 0.1g |

$904.0 | 2023-06-06 | ||

| Enamine | EN300-1478333-2.5g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 2.5g |

$2014.0 | 2023-06-06 | ||

| Enamine | EN300-1478333-0.5g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 0.5g |

$987.0 | 2023-06-06 | ||

| Enamine | EN300-1478333-1.0g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 1g |

$1029.0 | 2023-06-06 | ||

| Enamine | EN300-1478333-50mg |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 50mg |

$864.0 | 2023-09-28 | ||

| Enamine | EN300-1478333-5.0g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 5g |

$2981.0 | 2023-06-06 | ||

| Enamine | EN300-1478333-250mg |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 250mg |

$946.0 | 2023-09-28 | ||

| Enamine | EN300-1478333-0.05g |

3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid |

2172135-70-3 | 0.05g |

$864.0 | 2023-06-06 |

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2172135-70-3 (3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量